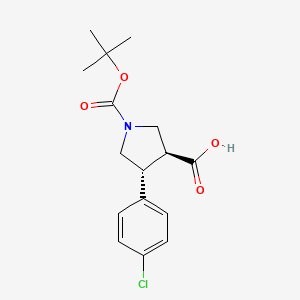

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, also known as TBCPCA, is a synthetic derivative of pyrrolidine-3-carboxylic acid. It is a versatile organic compound that has been used in various scientific research applications, including drug development, medicinal chemistry, and chemical synthesis. TBCPCA has been used as a starting material for the synthesis of a variety of compounds, including those with potential therapeutic applications. It has also been used as a reagent in the synthesis of compounds with biological activity, such as antimicrobial agents, antifungal agents, and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yield and enantiomeric excess. This method is applicable to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Stereoselective Synthesis

It plays a role in the stereoselective synthesis of different stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the flexibility in obtaining either cis or trans acid through reaction condition adjustments (Bakonyi et al., 2013).

Crystal Structure Analysis

Studies on compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which are structurally related, help in understanding the molecular conformation and intermolecular interactions in the crystal state, enhancing knowledge of solid-state chemistry (Yuan et al., 2010).

Application in Peptide Synthesis

Dipeptide Synthesis

The compound is utilized in the synthesis of dipeptides like Boc-D-Ala-L-Pip-NH(i)Pr, which are crucial for understanding peptide conformation and interactions (Didierjean et al., 2002).

Synthesis of Tripeptides

It is instrumental in synthesizing tripeptides containing d- or l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline, showcasing its role in complex peptide synthesis (Moreno‐Vargas et al., 2004).

Applications in Organic Synthesis

Asymmetric Acylation

The compound is significant in the asymmetric acylation of alcohols using chiral diamines derived from proline, indicating its role in producing enantiomerically pure compounds (Terakado & Oriyama, 2006).

Crystal Structure in Peptide Mimetics

It is used to study the crystal structure of peptide mimetics, enhancing understanding of peptide conformational dynamics (Jankowska et al., 2002).

Synthesis of Pyrrolidine Derivatives

The compound is key in synthesizing various pyrrolidine derivatives, contributing to the broad area of heterocyclic chemistry (Naveen et al., 2007).

properties

IUPAC Name |

(3S,4R)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBYJYHHDUOADW-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005570 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

851485-00-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)

![(4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2729617.png)

![3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2729619.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2729622.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2729624.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729625.png)